N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine

Description

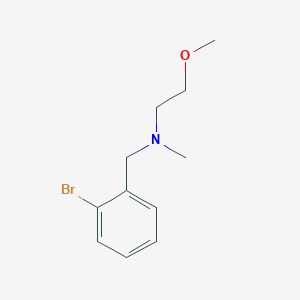

N-(2-Bromobenzyl)-N-(2-methoxyethyl)-N-methylamine is a tertiary amine characterized by a 2-bromobenzyl group, a 2-methoxyethyl chain, and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.17 g/mol and CAS number 1119451-23-8 . The compound’s structure combines aromatic bromine (electron-withdrawing) and methoxyethyl (electron-donating) groups, influencing its electronic properties, solubility, and reactivity. This molecule is primarily utilized in pharmaceutical and agrochemical research as a precursor for drug candidates or as a ligand in coordination chemistry.

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-methoxy-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-13(7-8-14-2)9-10-5-3-4-6-11(10)12/h3-6H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQACUJJCAEOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501212138 | |

| Record name | 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-23-8 | |

| Record name | 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2-methoxyethyl)-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine typically involves the following steps:

Starting Materials: 2-bromobenzyl chloride, 2-methoxyethylamine, and methylamine.

Reaction: The reaction usually involves the nucleophilic substitution of 2-bromobenzyl chloride with 2-methoxyethylamine and methylamine under basic conditions.

Conditions: The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions might reduce the bromine atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Dehalogenated products or reduced amines.

Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine: may have applications in:

Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

Biology: Potential use in studying biological pathways or as a building block for bioactive molecules.

Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological properties.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine , enabling comparative analysis of their physicochemical properties, synthetic pathways, and applications.

Positional Isomers and Halogen-Substituted Analogues

Key Findings :

- Halogen Position : Bromine at the ortho-position (target compound) enhances steric hindrance and reduces metabolic stability compared to para-bromine analogues .

- Methoxy Group : The 2-methoxyethyl chain in the target compound increases hydrophilicity, improving aqueous solubility relative to dimethylamine derivatives (e.g., 2-bromo-5-methoxy-N,N-dimethylbenzylamine) .

Alkyl Chain Variants

Key Findings :

- The methoxyethyl group in the target compound balances hydrophilicity and steric bulk, making it preferable for receptor-targeted drug design compared to purely hydrophobic butyl derivatives .

- Removal of the methyl group (e.g., N-benzyl-2-methoxyethanamine) simplifies synthesis but reduces tertiary amine stability .

Bioactive Analogues with Aromatic Substitutions

Key Findings :

- Unlike phenolic derivatives (e.g., N-trans-feruloyltyramine), the target compound lacks hydroxyl groups, reducing antioxidant capacity but improving metabolic stability .

Reactivity Trends :

Biological Activity

N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 258.15 g/mol. The presence of the bromine atom enhances its reactivity, making it a useful candidate for various chemical transformations and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in neurological functions. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Proposed Mechanisms

- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, affecting synaptic transmission.

- Enzyme Inhibition : It may inhibit enzymes like acetylcholinesterase (AChE), which plays a critical role in cholinergic signaling, thus impacting cognitive functions.

In Vitro Studies

Research has shown that this compound exhibits inhibitory activity against various enzymes. For instance, studies on similar bromophenol compounds have demonstrated significant inhibition of AChE, with Ki values ranging from 2.53 nM to 25.67 nM against human carbonic anhydrase isoenzymes . Although specific data for this compound is limited, its structural similarities suggest potential for comparable activity.

Neuroprotective Effects

In related compounds, neuroprotective effects have been observed in animal models. For example, the administration of certain aminoindan derivatives resulted in increased levels of brain-derived neurotrophic factor (BDNF) and improved behavioral outcomes in models of neurodegeneration . Such findings imply that this compound may also possess neuroprotective properties, warranting further investigation.

Case Studies and Research Findings

- Dopamine Receptor Antagonism : Similar compounds have been studied for their effects on dopamine receptors. For instance, derivatives that inhibit dopamine D(3) receptors showed promise in treating psychotic disorders . While direct studies on this compound are lacking, the potential for similar receptor interactions exists.

- Inflammation Modulation : Research into β-amino alcohol derivatives has highlighted their ability to inhibit Toll-like receptor 4 (TLR4) signaling pathways involved in inflammation . Given the structural characteristics of this compound, it may also exhibit similar anti-inflammatory properties through modulation of TLR pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine?

- Methodological Answer : The synthesis of tertiary amines with bromoaryl substituents often involves nucleophilic substitution or reductive amination. For example, analogous compounds are synthesized using solvents like dimethylformamide (DMF) or toluene with bases such as potassium carbonate or triethylamine at elevated temperatures (120–130°C) to facilitate amine alkylation . Optimization may include varying solvent polarity (e.g., DMF for polar intermediates) or using phase-transfer catalysts for biphasic reactions. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .

Q. How can spectroscopic techniques be applied to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR : H NMR can resolve methoxy (-OCH) and methylamine (-NCH) signals, while C NMR identifies quaternary carbons adjacent to bromine.

- Mass Spectrometry : HRMS confirms molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet).

- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm) and C-O (methoxy, ~1100 cm) provide structural validation .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom at the 2-position on the benzyl group is sterically hindered but can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under palladium catalysis (e.g., Pd(PPh), NaCO, in DMF/HO). Competing elimination pathways may occur at high temperatures, necessitating controlled heating (80–100°C) and inert atmospheres .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict sites for electrophilic/nucleophilic attack and guide synthetic modifications. For example, the electron-withdrawing bromine and electron-donating methoxy groups create localized charge differences, influencing reactivity in catalytic systems .

Q. What strategies resolve contradictions in reaction yields during the synthesis of this compound?

- Methodological Answer : Discrepancies in yields often arise from competing pathways (e.g., over-alkylation or solvent effects). Systematic optimization includes:

- Temperature Gradients : Lower temperatures (e.g., 80°C) may favor mono-alkylation over di-alkylation.

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while toluene reduces side reactions.

- Additives : Molecular sieves or scavengers (e.g., thiourea) can mitigate byproduct formation .

Q. How does the steric environment of this compound influence its participation in cross-coupling reactions?

- Methodological Answer : The 2-bromo substituent creates steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize palladium intermediates in cross-coupling. Kinetic studies using H NMR or in situ IR can monitor reaction progress. For example, Suzuki couplings may require prolonged reaction times (24–48 h) or microwave-assisted heating to overcome steric barriers .

Q. What in vitro assays are suitable for evaluating the biochemical interactions of this compound?

- Methodological Answer : Target engagement studies include:

- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays to measure IC values against kinases or GPCRs.

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins.

- Molecular Docking : Schrödinger’s Glide or AutoDock Vina models ligand-receptor binding modes, leveraging the compound’s amphiphilic nature for membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.